6-O-Methyl-beta-cyclodextrin
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Overview
Description
6-O-Methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of the hydroxyl group at the 6th position of each glucose unit. The modification enhances its solubility and complexation abilities, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base like sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 6-O-Methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The methylated hydroxyl groups can participate in nucleophilic substitution reactions.
Complexation Reactions: It forms inclusion complexes with various guest molecules due to its hydrophobic cavity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and strong bases are commonly used.
Complexation: The compound readily forms complexes in aqueous solutions, often requiring mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Inclusion Complexes: The major products are inclusion complexes with guest molecules, enhancing their solubility and stability.
Scientific Research Applications
6-O-Methyl-beta-cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6-O-Methyl-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, enhancing their solubility in aqueous environments. This property is particularly useful in drug delivery, where it improves the solubility and bioavailability of hydrophobic drugs . Additionally, it can sequester cholesterol from cell membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Beta-cyclodextrin: The parent compound with no methylation.
2,6-Di-O-methyl-beta-cyclodextrin: A derivative with methylation at both the 2nd and 6th positions.
Hydroxypropyl-beta-cyclodextrin: A derivative with hydroxypropyl groups enhancing solubility.
Uniqueness: 6-O-Methyl-beta-cyclodextrin is unique due to its selective methylation at the 6th position, which provides a balance between solubility and complexation ability. This makes it particularly effective in forming stable inclusion complexes with a wide range of guest molecules .
Properties
CAS No. |
84337-62-2 |
---|---|
Molecular Formula |
C49H84O35 |
Molecular Weight |
1233.2 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C49H84O35/c1-64-8-15-36-22(50)29(57)43(71-15)79-37-16(9-65-2)73-45(31(59)24(37)52)81-39-18(11-67-4)75-47(33(61)26(39)54)83-41-20(13-69-6)77-49(35(63)28(41)56)84-42-21(14-70-7)76-48(34(62)27(42)55)82-40-19(12-68-5)74-46(32(60)25(40)53)80-38-17(10-66-3)72-44(78-36)30(58)23(38)51/h15-63H,8-14H2,1-7H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |
InChI Key |
JCPNYJMXGWQUBJ-XISQNVKBSA-N |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COC)COC)COC)COC)COC)COC)O)O |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC)COC)COC)COC)COC)COC)O)O |
Origin of Product |
United States |
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